molecular formula C13H12N4O3 B6638778 N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide

N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B6638778
M. Wt: 272.26 g/mol
InChI Key: ICMKDRRJHMPNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research. DPI has been shown to have a wide range of effects on various biological processes, making it a valuable tool for studying cellular signaling pathways and drug discovery.

Mechanism of Action

N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide exerts its effects by inhibiting the activity of various enzymes, including PKC and NADPH oxidase. By inhibiting these enzymes, this compound can modulate cellular signaling pathways and reduce the production of ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on cells. For example, this compound has been shown to inhibit the production of ROS in cells, which can have a protective effect against oxidative stress. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide in lab experiments is its ability to modulate various biological processes. This compound can be used to study the role of PKC and NADPH oxidase in cellular signaling pathways, as well as the effects of ROS on cellular function. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide. One area of interest is the development of more selective inhibitors of PKC and NADPH oxidase, which could provide more specific tools for studying these enzymes. Another area of interest is the use of this compound in drug discovery, particularly for the development of drugs that target ROS-mediated signaling pathways. Finally, there is potential for the use of this compound in clinical applications, particularly for the treatment of diseases associated with oxidative stress.

Synthesis Methods

N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide can be synthesized using a variety of methods, including the reaction of imidazo[1,2-a]pyridine-6-carboxylic acid with N,N'-carbonyldiimidazole and 3-piperidone. Another method involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with imidazo[1,2-a]pyridine-6-amine. Both methods result in the formation of this compound.

Scientific Research Applications

N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide has been widely used in scientific research as a tool to study various biological processes. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a key role in cellular signaling pathways. This compound has also been shown to inhibit the activity of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) in cells.

properties

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-11-4-2-9(13(20)16-11)15-12(19)8-1-3-10-14-5-6-17(10)7-8/h1,3,5-7,9H,2,4H2,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMKDRRJHMPNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)C2=CN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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